methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate
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Overview
Description
METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and carbamate group. The process often starts with the preparation of 4-methyl-1H-pyrazole, which is then reacted with ethylamine to form the pyrazole-ethylamine intermediate. This intermediate is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfonamide group. Finally, the carbamate moiety is introduced through a reaction with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(4-Methyl-2-pyrimidinyl)sulfanilamide
- Sulfamerazine
Uniqueness
METHYL N-[4-({[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINO}SULFONYL)PHENYL]CARBAMATE is unique due to its combination of a pyrazole ring, sulfonamide group, and carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H18N4O4S |
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Molecular Weight |
338.38 g/mol |
IUPAC Name |
methyl N-[4-[2-(4-methylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S/c1-11-9-15-18(10-11)8-7-16-23(20,21)13-5-3-12(4-6-13)17-14(19)22-2/h3-6,9-10,16H,7-8H2,1-2H3,(H,17,19) |
InChI Key |
MNSUTTBMPIKDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Origin of Product |
United States |
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